3-(1,3-benzodioxol-5-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylamide
Overview
Description
3-(1,3-benzodioxol-5-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H18N2O4S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.09872823 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed various synthetic routes and methodologies to create complex molecules and derivatives, focusing on improving efficiency, yields, and application of environmentally friendly conditions. For instance, a study highlights the solvent-free preparation of ethyl 1-oxo-1,2dihydro-pyrimido[1,6-a]benzimidazol-4-carboxylates, showcasing the utility of related structures in synthesizing heterocyclic compounds under mild conditions (Meziane, 1998). Moreover, the synthesis of benzimidazole and imidazole inhibitors of histone deacetylases demonstrates the compound's relevance in creating biologically active molecules (Bressi et al., 2010).
Antimicrobial and Biological Activities
Several studies have focused on the antimicrobial and anticancer properties of derivatives, indicating the compound's potential in drug discovery and pharmacological applications. For example, thiosemicarbazide derivatives have been utilized as precursors for synthesizing heterocyclic compounds with antimicrobial activity (Elmagd et al., 2017). Another research area includes the development of compounds with anticancer and antioxidant activities, further highlighting the therapeutic potential of such derivatives (Gudipati et al., 2011).
Material Science Applications
The compound's derivatives also find applications in materials science, such as in the synthesis of polymers with specific properties. Research has been conducted on the synthesis of polymer complexes with biologically active monomers derived from novel sulfa drugs, indicating the compound's utility in creating materials with potential biomedical applications (El-Sonbati et al., 2018).
Corrosion Inhibition
Benzothiazole derivatives, closely related to the compound of interest, have been explored as corrosion inhibitors for metals, showcasing the compound's relevance in industrial applications and the protection of materials against corrosion (Hu et al., 2016).
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-19(2)8-12-17(13(22)9-19)26-18(20-12)21-16(23)6-4-11-3-5-14-15(7-11)25-10-24-14/h3-7H,8-10H2,1-2H3,(H,20,21,23)/b6-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCRCPYXUWIJTR-GQCTYLIASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C=CC3=CC4=C(C=C3)OCO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.